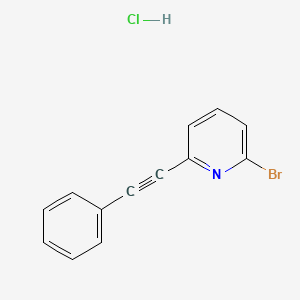
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the 2-position and a phenylethynyl group at the 6-position of the pyridine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. The reaction involves the coupling of 2-bromo-6-iodopyridine with phenylacetylene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding phenylethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: The major product is the phenylethyl derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The phenylethynyl group can interact with enzyme active sites or receptor binding pockets, modulating their activity . The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . The hydrochloride salt form improves its solubility and bioavailability, facilitating its use in biological assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopyridine: Lacks the phenylethynyl group, making it less versatile in certain synthetic applications.
6-Methyl-2-(phenylethynyl)pyridine: Similar structure but with a methyl group instead of a bromine atom, affecting its reactivity and binding properties.
2-Iodopyridine: Similar to 2-Bromopyridine but with an iodine atom, which can be more reactive in certain coupling reactions.
Uniqueness
2-Bromo-6-(2-phenylethynyl)pyridine;hydrochloride is unique due to the presence of both the bromine atom and the phenylethynyl group, providing a balance of reactivity and stability. This combination allows for versatile applications in synthetic chemistry, biological research, and industrial processes .
Eigenschaften
CAS-Nummer |
823198-76-1 |
|---|---|
Molekularformel |
C13H9BrClN |
Molekulargewicht |
294.57 g/mol |
IUPAC-Name |
2-bromo-6-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C13H8BrN.ClH/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11;/h1-8H;1H |
InChI-Schlüssel |
LWDIVIDLTKBXSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=NC(=CC=C2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


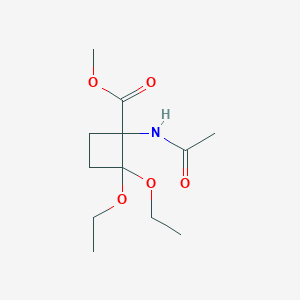
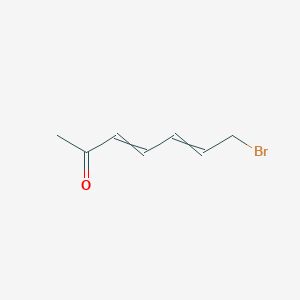

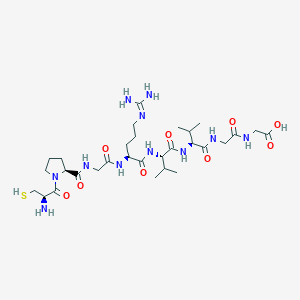
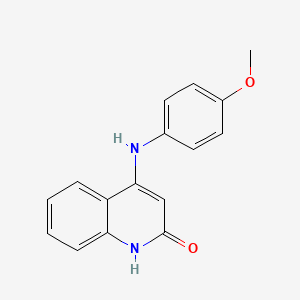
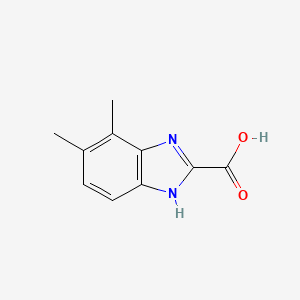
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)
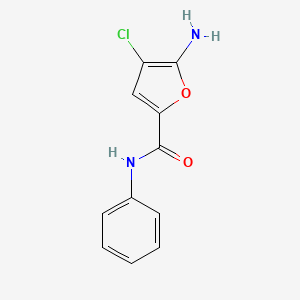

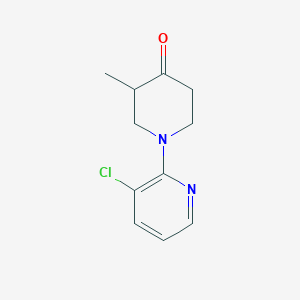
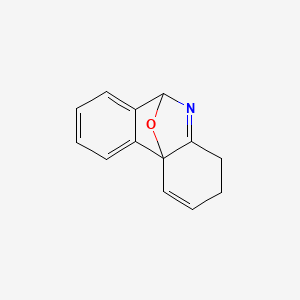
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
